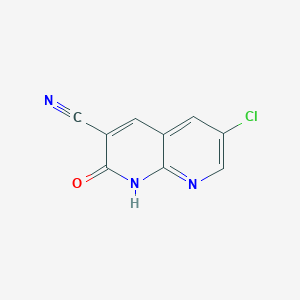

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Vue d'ensemble

Description

The compound is likely an organic molecule, given its structure. It contains an indole group, which is a common structure in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method, followed by the introduction of the carboxylic acid and 2-methoxyethyl groups.Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This would involve studying how the compound reacts under various conditions, and with different reagents. Techniques such as NMR and IR spectroscopy, as well as gas or liquid chromatography, might be used to analyze the products of these reactions.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique

Spectroscopic Profiling and Computational Studies

1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid and similar compounds have been a subject of interest in spectroscopic profiling and computational studies. For instance, research on methyl 5-methoxy-1H-indole-2-carboxylate (a related compound) focused on its characterisation using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. This study explored the molecule's electronic nature, bonding structures, and reactivity, including molecular electrostatic potential (MEP) analysis and non-linear optical (NLO) properties (Almutairi et al., 2017).

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives of indole-carboxylic acids, including those similar to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, has been conducted. For example, a study synthesized novel indole-benzimidazole derivatives starting from indole carboxylic acids, which may have potential therapeutic applications (Wang et al., 2016).

Catalytic Coupling Studies

Catalytic coupling studies involving N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, which are structurally related to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, have been reported. This includes Rh(III)-catalyzed selective coupling for diverse product formation, revealing insights into C-H activation and electrophilic addition mechanisms (Zheng et al., 2014).

Structural Studies and Synthesis Strategies

Several studies have focused on the structural analysis and synthesis strategies of indole-5-carboxylic acid derivatives. For instance, research on the crystal and molecular structure of 5-methoxyindole-3-acetic acid provided insights into hydrogen bonding and the conformation of the side chain, relevant to compounds like 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (Sakaki et al., 1975).

Characterization and Biological Activity Studies

Indole-2-carboxylic acid derivatives, structurally related to the compound , have been synthesized and characterized for potential therapeutic applications. Studies included characterization using various spectroscopic techniques and evaluation of antibacterial and antifungal activities (Raju et al., 2015).

Safety And Hazards

The compound’s safety and potential hazards would be assessed through toxicology studies. This could involve in vitro tests (e.g., on cultured cells), as well as in vivo tests (e.g., on laboratory animals).

Orientations Futures

Future research on the compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug.

Propriétés

IUPAC Name |

1-(2-methoxyethyl)indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-8-10(12(14)15)2-3-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWYXWHBUCHHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)

![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)